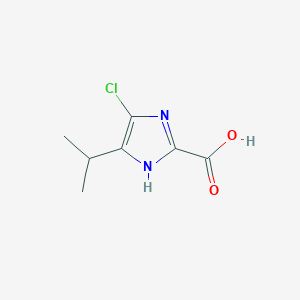![molecular formula C7H4F3N3 B6333509 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine CAS No. 1211517-40-6](/img/structure/B6333509.png)
3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
“3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine” is a derivative of Trifluoromethylpyridine (TFMP), which is an important ingredient for the development of agrochemical and pharmaceutical compounds . TFMP contains three fluorine atoms, a methyl group, and a ring-shaped carbon-containing structure known as pyridine .
Synthesis Analysis
The synthesis of TFMP derivatives is generally achieved via two main methods: one involving an exchange between chlorine and fluorine atoms using trichloromethyl-pyridine, and the other method relies on the assembly of pyridine from a trifluoromethyl-containing building block .Molecular Structure Analysis
The molecular structure of TFMP derivatives is characterized by the presence of a fluorine atom and a pyridine in their structure . The presence of these elements bestows many of the distinctive physical–chemical properties observed in this class of compounds .Chemical Reactions Analysis
The chemical reactions involved in the synthesis of TFMP derivatives encompass a condensation step that includes the reaction between a trifluoromethyl pyridine building block and a larger chlorinated counterpart .Physical And Chemical Properties Analysis
The unique physicochemical properties of TFMP derivatives are due to the combination of the fluorine atom and the characteristics of the pyridine moiety .Scientific Research Applications
Kinase Inhibition
One notable application of pyrazolo[4,3-b]pyridine derivatives, including 3-(Trifluoromethyl)-1H-pyrazolo[4,3-b]pyridine, is their role in the development of kinase inhibitors. These compounds are versatile due to their ability to interact with kinases via multiple binding modes, serving as key scaffolds in kinase inhibitor design. They often bind to the hinge region of the kinase, contributing to potency and selectivity in drug development. This versatility is underscored by the fact that such compounds are frequently encountered in patents for kinase inhibitors, indicating their significance in targeting a broad range of kinase-related disorders (Wenglowsky, 2013).
Anti-inflammatory and Antibacterial Agents
This compound derivatives have also garnered attention for their anti-inflammatory and antibacterial properties. The presence of the trifluoromethyl group, especially on the 3-position of the pyrazole nucleus, significantly influences the activity profile of these compounds. Research has highlighted the importance of trifluoromethylpyrazoles in medicinal chemistry as potential candidates for novel anti-inflammatory and antibacterial agents with minimal side effects (Kaur, Kumar, & Gupta, 2015).
Optical Sensors and Biological Activity
The chemical versatility of pyrazolo[4,3-b]pyridine derivatives extends to their use in the development of optical sensors and their exploration for biological activity. These compounds play a role in the synthesis of materials for optoelectronic applications, including luminescent elements and photoelectric conversion elements. This is largely due to their electronic properties and ability to form complex structures with potential for application in organic synthesis, catalysis, and drug development (Li et al., 2019).
Mechanism of Action
Target of Action
It is known that trifluoromethylpyridines, a group to which this compound belongs, are used in the agrochemical and pharmaceutical industries . They are often used for the protection of crops from pests , suggesting that their targets could be specific enzymes or receptors in pests.
Mode of Action
The biological activities of trifluoromethylpyridine derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety . This suggests that the compound may interact with its targets through these unique properties, leading to changes in the target’s function.
Biochemical Pathways
Given its use in the agrochemical industry, it is likely that it affects pathways related to pest metabolism or growth .
Pharmacokinetics
The presence of the trifluoromethyl group and pyridine structure in similar compounds has been associated with improved potency and bioavailability .
Result of Action
Given its use in the agrochemical industry, it is likely that it leads to the inhibition of pest growth or metabolism .
Action Environment
It is known that the compound is a flammable liquid and can cause skin and eye irritation, and specific target organ toxicity after a single exposure . This suggests that safety measures should be taken when handling the compound, and its use may be influenced by environmental regulations.
Future Directions
Properties
IUPAC Name |
3-(trifluoromethyl)-2H-pyrazolo[4,3-b]pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4F3N3/c8-7(9,10)6-5-4(12-13-6)2-1-3-11-5/h1-3H,(H,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PVXRDHSMXOBFEC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=NNC(=C2N=C1)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4F3N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
187.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![3,4,5-Trimethoxy-N-(2-(3-(piperazin-1-ylmethyl)imidazo[2,1-b]thiazol-6-yl)phenyl)benzamide tfa salt](/img/structure/B6333427.png)
![1-Methylspiro[indole-3,4'-piperidin]-2(1H)-one hydrochloride; 95%](/img/structure/B6333445.png)


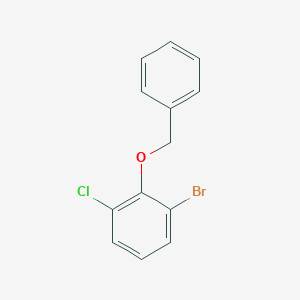
![tert-Butyl [(3Z)-3-amino-3-(hydroxyimino)propyl]methylcarbamate](/img/structure/B6333474.png)
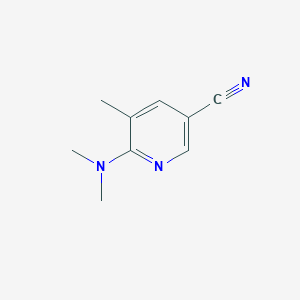
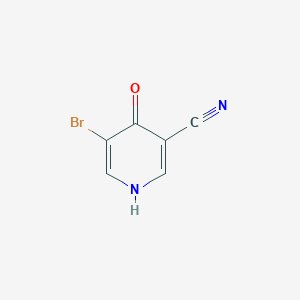

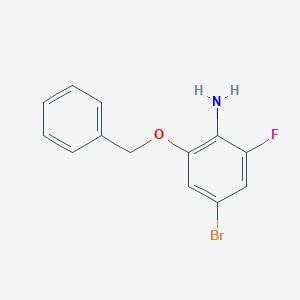
![t-Butyl (3S,4R)-3-amino-4-{[(benzyloxy)carbonyl]amino}piperidine-1-carboxylate](/img/structure/B6333515.png)
